molecular formula C9H8Cl2N2O3 B5818082 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5818082
M. Wt: 263.07 g/mol
InChI Key: RLYMRXAHKKWADR-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8Cl2N2O3 It is a derivative of acetamide, characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to a phenyl ring

Properties

IUPAC Name

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c1-5-6(12-9(14)8(10)11)3-2-4-7(5)13(15)16/h2-4,8H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYMRXAHKKWADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 2-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methyl-3-nitroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide derivative.

Reaction Conditions:

    Reagents: 2-methyl-3-nitroaniline, chloroacetyl chloride, pyridine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste. The reaction conditions are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides with various functional groups.

    Reduction: Formation of 2,2-dichloro-N-(2-methyl-3-aminophenyl)acetamide.

    Oxidation: Formation of 2,2-dichloro-N-(2-carboxy-3-nitrophenyl)acetamide.

Scientific Research Applications

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2,2-dichloro-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.

    2,2-dichloro-N-(2-methyl-4-nitrophenyl)acetamide: Similar structure with the nitro group in the para position, which may influence its reactivity and interactions.

Uniqueness

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This arrangement can significantly impact its chemical reactivity, biological activity, and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups can create a unique electronic environment, influencing its interactions with other molecules.

Biological Activity

2,2-Dichloro-N-(2-methyl-3-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloroacetamide structure with a nitrophenyl group, which is significant for its interaction with biological targets. The presence of chlorine atoms and the nitro group plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including Klebsiella pneumoniae.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC for this compound against K. pneumoniae is reported to be 512 µg/mL, demonstrating significant antibacterial activity compared to other compounds .
  • Mechanism of Action :
    • The compound acts by inhibiting penicillin-binding proteins (PBPs), which are essential for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and death, as evidenced by the release of cytoplasmic contents upon treatment .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have assessed its cytotoxic effects on cancer cell lines.

  • Cytotoxicity Studies :
    • In tests against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibited significant cytotoxic effects with IC50 values indicating effective cell growth inhibition .
  • Cell Cycle Analysis :
    • Treated cells showed alterations in cell cycle progression, primarily arresting in the S phase, suggesting an induction of apoptosis .

Study on Antimicrobial Efficacy

A comparative study evaluated the antibacterial efficacy of various derivatives including this compound. The results highlighted that this compound had a lower MIC than several other tested substances, confirming its potential as a potent antimicrobial agent .

Evaluation of Cytotoxic Effects

In another study focusing on anticancer properties, researchers treated different cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations .

Summary of Findings

Activity MIC/IC50 Values Target Organism/Cell Line Mechanism
Antimicrobial512 µg/mLKlebsiella pneumoniaeInhibition of PBPs leading to lysis
AnticancerIC50 = variableMCF-7 (breast cancer), HCT-116Induction of apoptosis and cell cycle arrest

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